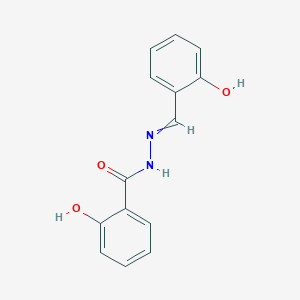

Salicyliden-Salicylhydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Seine chemische Formel deutet auf eine Verbindung von Scandium(II) als [Sc²⁺][S²⁻] hin, aber es ist genauer als eine pseudo-ionische Verbindung zu beschreiben, die [Sc³⁺][S²⁻] enthält.

- Das verbleibende Elektron besetzt das Leitungsband des Feststoffs .

Scandiummonosulfid: (ScS) ist eine goldfarbene feste Verbindung.

Wissenschaftliche Forschungsanwendungen

Salicyliden-Salicylhydrazid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

1. GABA A Rezeptor-vermittelte Zellsignalstudien this compound wurde als potenter und selektiver Inhibitor des α2β1γ1δ GABA A Rezeptor-Subtyps identifiziert, was für Studien zur Zellsignalübertragung durch diesen Rezeptor von Bedeutung ist .

Chemotherapie-assoziierte periphere Neuropathie: Die Forschung hat die Wirksamkeit von this compound bei der Minderung der Chemotherapie-assoziierten peripheren Neuropathie bewertet und Einblicke in seine potenziellen therapeutischen Anwendungen geliefert .

Toxikologie des männlichen Fortpflanzungssystems: Eine histomorphologische Studie evaluierte die potenziellen toxikologischen Wirkungen von this compound auf das männliche Fortpflanzungssystem und hob sein Sicherheitsprofil in der pharmakologischen Forschung hervor .

4. Selektive Hemmung von GABA A Rezeptoren this compound ist ein selektiver Inhibitor von beta1-haltigen GABA A Rezeptoren, was für das Verständnis der Rolle des Rezeptors in verschiedenen physiologischen und pathologischen Prozessen entscheidend ist .

Wirkmechanismus

Target of Action

Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors . The GABAA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

SCS interacts with its targets in a selective manner. It has been found to inhibit GABAA receptors containing the β1 subunit . The presence of a β1 subunit is paramount for the inhibition, with changes between α1 and α2, γ1 and γ2, and the presence of a θ subunit having little effect . It is also a chelator of metal ions .

Biochemical Pathways

SCS affects the GABAergic pathway, which plays a crucial role in neuronal signaling. By inhibiting β1-containing GABAA receptors, SCS can modulate the inhibitory effects of GABA in the central nervous system . This could potentially affect various physiological processes, including mood regulation, muscle tone, and sleep cycles.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of SCS’s action primarily involve the modulation of GABAergic signaling. By selectively inhibiting β1-containing GABAA receptors, SCS can alter neuronal excitability and neurotransmission . In addition, SCS has been found to produce significant protection on tonic, phasic, and capsaicin nociception in a dose-dependent manner in animal models .

Biochemische Analyse

Biochemical Properties

Salicylidene salicylhydrazide interacts with β1-containing GABAA receptors . It has been found to inhibit these receptors in a selective manner . The presence of a β1 subunit is paramount for the inhibition .

Cellular Effects

Salicylidene salicylhydrazide has been found to have effects on various types of cells. It has been reported to inhibit the growth of human colon adenocarcinoma cells . In addition, it has been found to have toxicological effects on the male reproductive system in Albino male BALB/c mice .

Molecular Mechanism

Salicylidene salicylhydrazide exerts its effects at the molecular level through its interactions with β1-containing GABAA receptors . It does not bind within the channel region, suggesting that it binds allosterically to a novel site on the GABAA receptor . Threonine 255 and isoleucine 308 within the β1 subunit are required for inhibition by Salicylidene salicylhydrazide .

Temporal Effects in Laboratory Settings

In laboratory settings, Salicylidene salicylhydrazide has been administered to male BALB/c mice at doses of 5, 25, and 50 mg/kg for 7 and 14 days . After 14 days, the 50 mg/kg dose of Salicylidene salicylhydrazide was associated with vacuolization and loosening of germinal epithelium .

Dosage Effects in Animal Models

In animal models, the effects of Salicylidene salicylhydrazide vary with different dosages . At a dose of 50 mg/kg, Salicylidene salicylhydrazide was associated with mild-to-moderate histopathological aberrations .

Metabolic Pathways

The specific metabolic pathways that Salicylidene salicylhydrazide is involved in are not clearly defined in the literature. It is known to interact with β1-containing GABAA receptors , which play a crucial role in the central nervous system.

Vorbereitungsmethoden

- Scandiummonosulfid kann durch Erhitzen einer Mischung aus Scandiummetall und pulverisiertem Schwefel in Abwesenheit von Luft bei 1150 °C für 70 Stunden synthetisiert werden:

Sc+S→ScS

Eigenschaften

CAS-Nummer |

3232-36-8 |

|---|---|

Molekularformel |

C14H12N2O3 |

Molekulargewicht |

256.26 g/mol |

IUPAC-Name |

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |

InChI-Schlüssel |

OMCYEZUIYGPHDJ-DHDCSXOGSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Key on ui other cas no. |

3232-36-8 |

Piktogramme |

Irritant |

Synonyme |

Salicylidene salicylhydrazide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?

A: Salicylidene Salicylhydrazide acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.

Q2: What are the potential consequences of Salicylidene Salicylhydrazide's interaction with its target in a biological context?

A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for Salicylidene Salicylhydrazide to induce such effects [].

Q3: What research has been done on Salicylidene Salicylhydrazide's effects on living organisms?

A: Studies in albino mice have explored the potential toxicological effects of Salicylidene Salicylhydrazide on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.

Q4: What were the key findings of the studies investigating Salicylidene Salicylhydrazide's effects on the male reproductive system in mice?

A: The research indicated that while lower doses of Salicylidene Salicylhydrazide did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.

Q5: Is Salicylidene Salicylhydrazide considered safe based on the available research?

A: While the studies in mice suggest that Salicylidene Salicylhydrazide might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.